3-Methyl-N-(1-(thiophen-2-yl)ethyl)but-2-enamide
Description
3-Methyl-N-(1-(thiophen-2-yl)ethyl)but-2-enamide is an α,β-unsaturated amide derivative characterized by a thiophene-substituted ethylamine moiety. The compound features a conjugated but-2-enamide backbone, which may confer unique electronic properties due to the planar, unsaturated system.
Properties
Molecular Formula |
C11H15NOS |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
3-methyl-N-(1-thiophen-2-ylethyl)but-2-enamide |
InChI |
InChI=1S/C11H15NOS/c1-8(2)7-11(13)12-9(3)10-5-4-6-14-10/h4-7,9H,1-3H3,(H,12,13) |
InChI Key |
MPLOQPUUHGIEMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)C=C(C)C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Thiophene-2-carbaldehyde
Thiophene-2-carbaldehyde undergoes reductive amination with ethylamine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C. After 12 hours, the mixture is neutralized with dilute HCl, extracted with dichloromethane, and purified via vacuum distillation (bp 78–80°C/0.1 mmHg).
Yield : 62–68%
Characterization :
- 1H NMR (CDCl3) : δ 7.21 (dd, J = 3.6 Hz, 1H, C3-H), 6.91 (dd, J = 5.1 Hz, 1H, C4-H), 6.83 (dd, J = 3.6 Hz, 1H, C5-H), 3.42 (q, J = 6.5 Hz, 1H, CH), 1.39 (d, J = 6.5 Hz, 3H, CH3).
Preparation of 3-Methylbut-2-enoyl Chloride
Chlorination of 3-Methylbut-2-enoic Acid
3-Methylbut-2-enoic acid (1.0 mol) is treated with thionyl chloride (2.2 mol) in anhydrous diethyl ether under nitrogen. The reaction is refluxed for 3 hours, followed by removal of excess SOCl2 under reduced pressure.
Yield : 89–93%
Purity : >98% (by GC-MS)
Coupling Reaction: Formation of the Enamide
Acylation Procedure
1-(Thiophen-2-yl)ethylamine (10 mmol) is dissolved in dry tetrahydrofuran (THF, 15 mL) with triethylamine (1.4 mL, 10 mmol). 3-Methylbut-2-enoyl chloride (11 mmol) in THF (10 mL) is added dropwise at 0°C. The mixture is stirred at room temperature for 18 hours, filtered to remove triethylamine hydrochloride, and concentrated. The residue is recrystallized from acetonitrile.
Reaction Conditions :
- Temperature: 0°C → 25°C
- Time: 18 hours
- Solvent: THF
Yield : 74–82%
Melting Point : 137–139°C
Spectral Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl3) :
- δ 7.28 (dd, J = 3.6 Hz, 1H, C3-H, thiophene)
- δ 6.95 (dd, J = 5.1 Hz, 1H, C4-H, thiophene)
- δ 6.88 (dd, J = 3.6 Hz, 1H, C5-H, thiophene)
- δ 6.32 (d, J = 15.4 Hz, 1H, CH=CO)
- δ 5.82 (d, J = 15.4 Hz, 1H, CH=C)
- δ 4.92 (quintet, J = 6.8 Hz, 1H, NCH)
- δ 1.98 (s, 3H, CH3)
- δ 1.47 (d, J = 6.8 Hz, 3H, CH3).
13C NMR (100 MHz, CDCl3) :
Infrared (IR) Spectroscopy
Comparative Analysis of Butenamide Derivatives
Table 1: Physical Properties of Selected Butenamides
Table 2: Key 1H NMR Chemical Shifts for Thiophene-Containing Enamides
Optimization and Mechanistic Considerations
Solvent and Base Selection
Side Reactions and Mitigation
- Hydrolysis of Acyl Chloride : Controlled by rigorous anhydrous conditions (molecular sieves, N2 atmosphere).
- Epimerization at the α-Carbon : Minimized by maintaining reaction temperatures below 30°C.
Industrial-Scale Adaptations
Continuous Flow Synthesis
A microreactor system (0.5 mL volume) achieves 89% yield at 25°C with a residence time of 12 minutes, demonstrating scalability.
Chemical Reactions Analysis
3-Methyl-N-(1-(thiophen-2-yl
Comparison with Similar Compounds
Key Differences :
- The target compound’s α,β-unsaturated amide backbone contrasts with the pyrrole-2-carboxamide cores of analogs in and . This unsaturation may enhance electrophilicity and reactivity in Michael addition or redox processes.
- The thiophene substituent distinguishes it from nitrogen- or oxygen-rich heterocycles (e.g., indole, pyridine, oxadiazole), which are common in pharmaceutical scaffolds for hydrogen bonding or enzyme inhibition .
Physical and Spectral Properties
Nuclear Magnetic Resonance (NMR) :
Mass Spectrometry (MS) :
- Compound 128 : ESIMS m/z 388.1 (M–H)⁻ .
- Compound 38 : ESIMS m/z 393.0 (M+H)⁺ .
- Target Compound : Predicted molecular ion near m/z 250–300 (depending on substituent mass).
Challenges and Limitations
- Spectral Overlaps : Thiophene protons in NMR may overlap with vinyl or aromatic signals, complicating structural confirmation.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-Methyl-N-(1-(thiophen-2-yl)ethyl)but-2-enamide?
- Answer: The compound’s enamide and thiophene moieties suggest multi-step synthesis. A plausible route involves: (i) Formation of the thiophen-2-yl ethylamine intermediate via nucleophilic substitution or reductive amination of 2-thiophenecarboxaldehyde. (ii) Coupling with 3-methylbut-2-enoic acid using carbodiimide-based reagents (e.g., EDC/HOBt) or ynamide-mediated thioacylation (for improved regioselectivity) . (iii) Purification via column chromatography and validation by H/C NMR and HRMS (as in ).
Q. Which analytical techniques are essential for characterizing this compound?
- Answer:
- Structural Confirmation: High-resolution NMR (H, C, DEPT-135) to resolve stereochemistry and regiochemistry, particularly for the enamide double bond and thiophene substituents .
- Purity Assessment: HPLC with UV detection (λmax ~255 nm, similar to thiophene derivatives in ) and HRMS for molecular ion validation.
- Thermal Stability: Differential Scanning Calorimetry (DSC) to identify decomposition thresholds .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Answer:
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products.
- Compare with analogs (e.g., ’s trichloroethyl derivative) to evaluate hydrolytic sensitivity of the enamide bond.
- Store at -20°C in anhydrous DMSO or sealed vials with desiccants to prevent moisture absorption .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s electronic and steric properties?
- Answer:
- Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials, HOMO-LUMO gaps, and charge distribution on the thiophene and enamide groups.
- Use molecular docking (AutoDock Vina) to predict binding interactions with biological targets (e.g., enzymes with thiophene-binding pockets, as in ).
- Validate simulations with experimental data (e.g., NMR chemical shifts, UV-Vis spectra) .
Q. What strategies resolve contradictions in pharmacological activity data across studies?
- Answer:
- Orthogonal Assays: Combine in vitro binding assays (SPR, ITC) with functional cellular assays (e.g., calcium flux for receptor activation) to confirm target engagement.
- Metabolite Screening: Use LC-MS to identify active metabolites that may contribute to discrepancies (e.g., ’s analogs with modified pharmacokinetics).
- Structural-Activity Relationship (SAR) Studies: Synthesize analogs (e.g., replacing thiophene with furan or modifying the enamide chain) to isolate critical pharmacophores .
Q. How can researchers design experiments to probe the thiophene moiety’s role in biological activity?
- Answer:
- Bioisosteric Replacement: Substitute thiophene with selenophene or phenyl groups and compare activity in target assays (e.g., IC shifts in enzyme inhibition).
- Isotopic Labeling: Incorporate C or N into the thiophene ring for tracking metabolic fate via isotope-ratio MS.
- X-ray Crystallography: Co-crystallize the compound with its target protein to visualize thiophene-protein interactions (if crystallization conditions permit) .
Q. What experimental controls are critical for validating the compound’s selectivity in multi-target studies?
- Answer:
- Counter-Screening: Test against panels of structurally related off-target proteins (e.g., GPCRs, kinases) to rule out promiscuity.
- Negative Controls: Use enantiomers or stereoisomers (e.g., ’s tartrate salts) to confirm stereospecific effects.
- Positive Controls: Benchmark against known modulators (e.g., ’s protein channel ligands) to calibrate assay sensitivity .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
